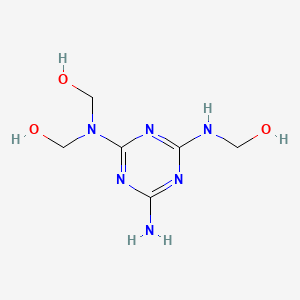
((4-Amino-6-((hydroxymethyl)amino)-1,3,5-triazin-2-yl)imino)bismethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((4-Amino-6-((hydroxymethyl)amino)-1,3,5-triazin-2-yl)imino)bismethanol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique triazine ring structure, which is substituted with amino and hydroxymethyl groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Amino-6-((hydroxymethyl)amino)-1,3,5-triazin-2-yl)imino)bismethanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-4,6-dihydroxypyrimidine with suitable reagents can yield the desired triazine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing in ethanol with triethylamine as a catalyst are often employed . The process may also include purification steps like recrystallization to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
((4-Amino-6-((hydroxymethyl)amino)-1,3,5-triazin-2-yl)imino)bismethanol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or alter its reactivity.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or aryl groups .
科学的研究の応用
Chemistry
In chemistry, ((4-Amino-6-((hydroxymethyl)amino)-1,3,5-triazin-2-yl)imino)bismethanol is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biological research, this compound is studied for its potential as a pharmaceutical intermediate. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors .
Industry
Industrially, this compound is used in the production of polymers and resins. Its reactivity and stability make it suitable for creating durable materials with specific properties .
作用機序
The mechanism by which ((4-Amino-6-((hydroxymethyl)amino)-1,3,5-triazin-2-yl)imino)bismethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
類似化合物との比較
Similar Compounds
4-Amino-6-methoxypyrimidine: Similar in structure but with a methoxy group instead of a hydroxymethyl group.
2-Amino-4,6-dihydroxypyrimidine: Another related compound with hydroxyl groups at different positions.
Uniqueness
((4-Amino-6-((hydroxymethyl)amino)-1,3,5-triazin-2-yl)imino)bismethanol stands out due to its specific substitution pattern, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and robust chemical properties .
特性
CAS番号 |
38228-20-5 |
|---|---|
分子式 |
C6H12N6O3 |
分子量 |
216.20 g/mol |
IUPAC名 |
[[4-amino-6-[bis(hydroxymethyl)amino]-1,3,5-triazin-2-yl]amino]methanol |
InChI |
InChI=1S/C6H12N6O3/c7-4-9-5(8-1-13)11-6(10-4)12(2-14)3-15/h13-15H,1-3H2,(H3,7,8,9,10,11) |
InChIキー |
PYOYNYIKNOJHFL-UHFFFAOYSA-N |
正規SMILES |
C(NC1=NC(=NC(=N1)N)N(CO)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


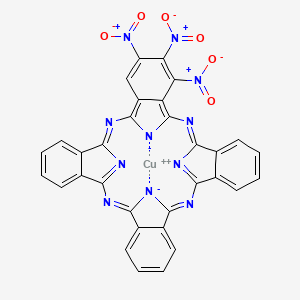
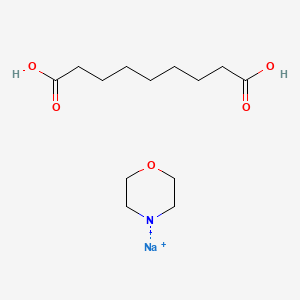
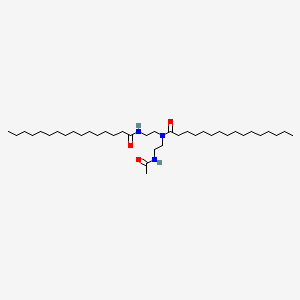
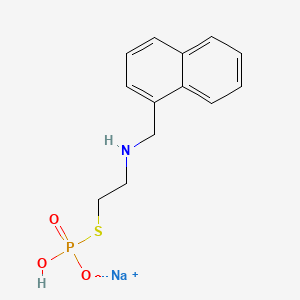
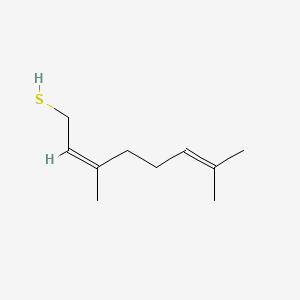
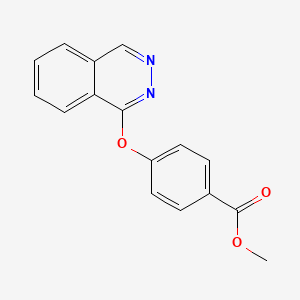
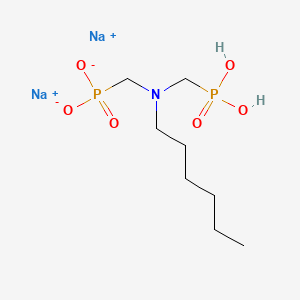
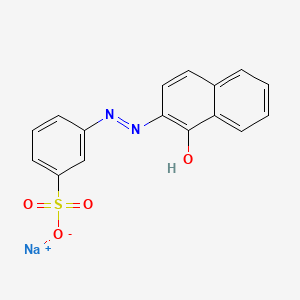
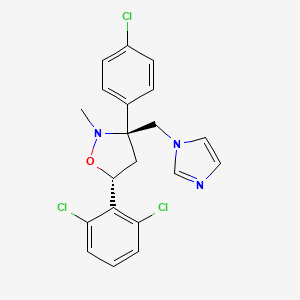
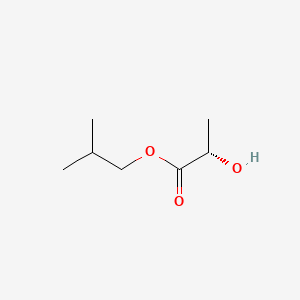
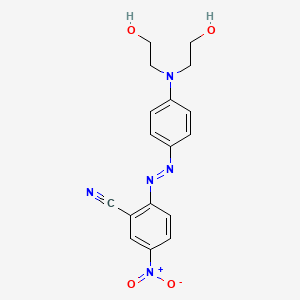
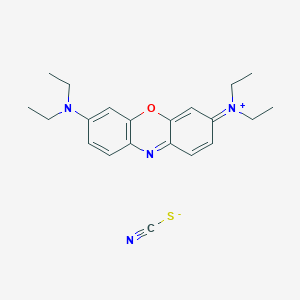
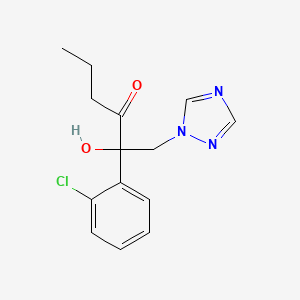
![4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine](/img/structure/B12674458.png)
